3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyl-5-oxopyrrolidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(5-3-7(11)12)4-2-6(10)9-8/h2-5H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLKGGASXHCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60769-61-1 | |
| Record name | 3-(2-methyl-5-oxopyrrolidin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid typically involves the reaction of 2-methylpyrrolidine with propanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is essential to optimize the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is C8H13NO3, with a CAS number of 933686-86-3. Its structure features a pyrrolidine ring fused with a propanoic acid group. The compound can be represented using SMILES notation as CN1C(=O)CCC1CCC(=O)O, indicating the arrangement of atoms within the molecule.
Medicinal Chemistry
This compound serves as a valuable building block in the development of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, potentially acting as an inhibitor or modulator in biochemical pathways.
Case Study : Research indicates that derivatives of this compound exhibit significant biological activity, including antioxidant properties. For instance, certain derivatives have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid .
Pharmacological Studies
The compound's interaction with biological systems makes it a candidate for pharmacological studies aimed at understanding its therapeutic potential.
Biological Activity : Preliminary studies suggest that this compound may exert effects on specific enzyme pathways, which could lead to implications in treating conditions related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula |
|---|---|---|---|
| 3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid | Pyrrolidinone + propanoic acid | 2-methyl, 5-oxo, propanoic acid | C₈H₁₁NO₃ |
| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | Pyrrolidinone + propanoic acid | 2,5-dioxo, propanoic acid | C₇H₉NO₄ |
| 5-Oxopyrrolidine-3-carboxylic acid derivatives | Pyrrolidinone + carboxylic acid | Varied substituents (e.g., sulfamoyl) | Varies |
| 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid | Phenyl + propanoic acid | 4-(2-methylpropyl)phenyl | C₁₃H₁₈O₂ |
Key Observations :
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Table 2: Property Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires precise control of lactam ring formation, contrasting with thioether-based routes for imidazole analogs .
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid may form via oxidative pathways, introducing additional safety risks (e.g., respiratory irritation during handling) .
Biological Activity
3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a propanoic acid group , which contribute to its reactivity and biological interactions. Its structure allows it to potentially engage with various biological targets, such as enzymes and receptors, influencing their activity.
The mechanism of action for this compound involves:
- Binding to Enzymes or Receptors : The compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. This modulation can affect metabolic pathways and neurotransmitter systems, positioning the compound as a candidate for therapeutic applications in neuropharmacology.
- Chemical Transformations : The compound can undergo several transformations mediated by enzymes in biological systems, which highlights its potential role in metabolic processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities. Preliminary studies suggest it may act as an antagonist or modulator of certain receptors, which could enhance its therapeutic potential.
Anticancer Activity
Recent studies have explored the anticancer properties of related 5-oxopyrrolidine derivatives. For instance:
- In Vitro Studies : Compounds structurally related to this compound were tested against A549 human lung adenocarcinoma cells. These studies showed that certain derivatives exhibited potent cytotoxicity against cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 | 66 | Significant cytotoxicity |
| Compound B | HSAEC1-KT | >100 | Low toxicity on non-cancerous cells |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated:
- Multidrug-resistant Pathogens : Compounds derived from the oxopyrrolidine scaffold demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. These findings underscore the potential of these compounds in developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies highlight the biological activity of compounds related to this compound:
-
Case Study on Anticancer Activity :
- A study evaluated a series of 5-oxopyrrolidine derivatives for their anticancer effects. The findings indicated that structural modifications significantly influenced their cytotoxicity against A549 cells, with some compounds showing selective toxicity towards cancer cells while being less harmful to normal cells .
-
Case Study on Antimicrobial Efficacy :
- Another study focused on the antimicrobial activities of related compounds against resistant bacterial strains. The results demonstrated that specific structural features enhanced their efficacy against pathogens like Staphylococcus aureus, suggesting a promising avenue for drug development targeting resistant infections .
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methyl-5-oxopyrrolidin-2-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from pyrrolidinone derivatives and propanoic acid precursors. Key steps include:
- Cyclization : Formation of the pyrrolidin-2-one ring under acidic or basic conditions.
- Functionalization : Introduction of the methyl group at the 2-position via alkylation or substitution reactions.
- Carboxylic acid activation : Use of reagents like thionyl chloride or carbodiimides for coupling.
Q. Optimization strategies :
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps .
- Solvents : Dichloromethane (DCM) or ethanol for polar intermediates; toluene for non-polar steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclization | H₂SO₄ (cat.), 80°C, 12 hrs | 60-75% | |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 70-85% | |
| Final hydrolysis | NaOH (aq.), reflux, 6 hrs | 85-90% |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
Q. What preliminary assays are recommended for evaluating its biological activity (e.g., antimicrobial, anti-inflammatory)?
- Antimicrobial :
- Broth microdilution (CLSI guidelines) against S. aureus and E. coli; MIC values compared to standard antibiotics .
- Anti-inflammatory :
- COX-2 inhibition assay using recombinant enzymes and fluorogenic substrates (IC₅₀ calculation) .
- Cytotoxicity :
- MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Assay standardization :
- Use common positive controls (e.g., ibuprofen for anti-inflammatory assays) and replicate conditions (pH, temperature, cell lines) .
- Metabolic stability :
- Perform microsomal stability assays (human liver microsomes) to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
- Statistical rigor :
- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets and identify outliers .
Q. What computational methods assist in predicting the compound’s interaction with biological targets?
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial enzyme active sites .
- Molecular Dynamics (MD) Simulations :
- GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- ADMET Prediction :
Q. How can researchers design experiments to elucidate the mechanism of action for observed anticancer activity?
- Pathway Analysis :
- Western blotting for apoptosis markers (Bax/Bcl-2 ratio, caspase-3 cleavage) .
- Transcriptomics :
- RNA-seq to identify differentially expressed genes (e.g., p53, NF-κB pathways) .
- Metabolomics :
- LC-MS-based profiling to track changes in TCA cycle intermediates or glutathione levels .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Flow Chemistry :
- Continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat management and yield .
- Quality Control :
- Byproduct Management :
- Design orthogonal protecting groups (e.g., Boc for amines) to minimize side reactions during scale-up .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?
- LogP Optimization :
- Introduce electron-withdrawing groups (e.g., -F) to reduce logP and enhance solubility .
- Steric Effects :
| Modification | Property Change | Biological Impact |
|---|---|---|
| Methyl → Ethyl | Increased logP (0.5→1.2) | Reduced aqueous solubility |
| Addition of -OH group | Decreased logP (0.5→-0.3) | Enhanced metabolic clearance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
